molecular formula C10H7BrN2O4 B1414425 Ethyl 5-bromo-4-cyano-2-nitrobenzoate CAS No. 1805573-38-9

Ethyl 5-bromo-4-cyano-2-nitrobenzoate

Cat. No.: B1414425
CAS No.: 1805573-38-9
M. Wt: 299.08 g/mol
InChI Key: KSJIHULLTLUWTM-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-cyano-2-nitrobenzoate is a substituted benzoate ester characterized by a bromine atom at position 5, a cyano group at position 4, and a nitro group at position 2 on the aromatic ring. The presence of electron-withdrawing groups (nitro, cyano) and a halogen (bromine) influences its reactivity, solubility, and stability.

Properties

IUPAC Name

ethyl 5-bromo-4-cyano-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)7-4-8(11)6(5-12)3-9(7)13(15)16/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJIHULLTLUWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

Ethyl 5-bromo-4-cyano-2-nitrobenzoate shares functional groups with several benzoate esters, but its unique substitution pattern distinguishes it from analogs. Key comparisons include:

Ethyl 4-Nitrobenzoate
  • Structure : A nitro group at position 4 on the benzoate ring.
  • Properties: Lower molecular weight (195.15 g/mol) compared to the target compound due to the absence of bromine and cyano groups.
  • Applications : Widely used as a precursor in organic synthesis and crystallography studies due to its predictable hydrogen-bonding patterns .
Ethyl 4-tert-Butyl-3-Iodobenzoate
  • Structure : Bulky tert-butyl and iodine substituents at positions 4 and 3.
  • Properties: The iodine atom increases molecular weight (334.22 g/mol) and polarizability, enhancing its utility in X-ray crystallography. Unlike the target compound, it lacks electron-withdrawing groups, resulting in higher solubility in non-polar solvents .
Ethyl 5-Bromo-2,2-Dimethyl-4-Oxopentanoate
  • Structure : A brominated aliphatic ester with a ketone group.
  • Properties: Molecular weight 251.12 g/mol, similar to the target compound but with a non-aromatic backbone. This structural difference reduces aromatic conjugation and alters reactivity in nucleophilic substitution reactions .

Physical and Chemical Properties (Theoretical Comparison)

Compound Molecular Weight (g/mol) Key Substituents Predicted Solubility Reactivity Highlights
This compound ~299.06* Br, CN, NO₂ Low in water High electrophilicity at nitro site
Ethyl 4-nitrobenzoate 195.15 NO₂ Moderate in ethanol Standard nitroaromatic reactivity
Ethyl 4-tert-butyl-3-iodobenzoate 334.22 t-Bu, I Low in polar solvents Halogen-bonding capability
Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate 251.12 Br, ketone High in ethers Aliphatic bromination reactivity

*Calculated based on molecular formula C₁₀H₇BrN₂O₄.

Q & A

Q. What are the optimal synthetic conditions for Ethyl 5-bromo-4-cyano-2-nitrobenzoate, and how can side reactions be minimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzoate core. Key steps include:
  • Use of dimethylformamide (DMF) or tetrahydrofuran (THF) as solvents for effective reactant solubilization .
  • Controlled temperatures (e.g., 0–25°C) to manage exothermic reactions.
  • Inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or moisture-sensitive intermediates from degrading .
  • Example protocol: Bromination followed by cyano/nitro group introduction, with purification via column chromatography.

Q. Table 1: Representative Reaction Conditions

StepReagentsSolventTemperatureYield (%)
BrominationNBS, AIBNDMF80°C~65
NitrationHNO₃, H₂SO₄H₂O/THF0°C~70
EsterificationEthanol, H₂SO₄EtOHReflux~85

Q. How do the electron-withdrawing groups (nitro, cyano, bromo) influence the compound’s reactivity?

  • Methodological Answer :
  • The nitro group (-NO₂) and cyano group (-CN) strongly withdraw electron density, activating the aromatic ring for electrophilic substitution at specific positions (e.g., para to nitro) .
  • Bromine acts as a leaving group in nucleophilic aromatic substitution (SNAr), facilitated by the electron-deficient ring.
  • Example: In Suzuki coupling, the bromo group reacts with boronic acids under palladium catalysis, while nitro/cyano groups stabilize intermediates .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks for ethyl ester (~1.3 ppm for CH₃, ~4.3 ppm for CH₂), aromatic protons (7.5–8.5 ppm), and absence of -OH protons confirm esterification .
  • ¹³C NMR : Signals for carbonyl (165–170 ppm), nitrile (115–120 ppm), and nitro carbons.
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 313 (C₁₀H₈BrN₂O₄⁺) and fragmentation patterns validate the structure .
  • Infrared (IR) Spectroscopy : Peaks at ~2250 cm⁻¹ (-CN), ~1530/1350 cm⁻¹ (-NO₂), and ~1720 cm⁻¹ (ester C=O) .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., substitution vs. elimination) be controlled during functionalization?

  • Methodological Answer :
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SNAr by stabilizing transition states .
  • Catalyst Choice : Pd(PPh₃)₄ enhances cross-coupling efficiency, while CuI promotes Ullmann-type couplings .
  • Temperature Control : Lower temperatures (<50°C) minimize elimination; higher temperatures (>80°C) may induce decarboxylation.
  • Case Study : Substitution with NaN₃ yields the azido derivative, while harsh conditions (e.g., NaOH/EtOH) lead to ester hydrolysis .

Q. What strategies resolve crystallographic data contradictions for this compound?

  • Methodological Answer :
  • Software Tools : Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution. These programs handle twinning and high-resolution data .
  • Validation Metrics : Check R-factor (<5%), residual electron density (<0.5 eÅ⁻³), and ADDSYM analysis for missed symmetry .
  • Example Issue : Disordered nitro groups can be modeled using PART instructions in SHELXL .

Q. How is this compound applied in medicinal chemistry or materials science?

  • Methodological Answer :
  • Drug Intermediate : Serves as a precursor for kinase inhibitors via Pd-catalyzed cross-coupling to introduce heterocycles .
  • Polymer Synthesis : Nitro/cyano groups enhance thermal stability in polyamides; bromo groups enable post-polymerization modifications .
  • Case Study : Incorporated into metal-organic frameworks (MOFs) for catalytic applications due to its rigid, functionalized aromatic core .

Q. Table 2: Research Applications

ApplicationTarget OutcomeKey Functional Groups
Anticancer AgentsEGFR inhibitionBromo (coupling site), nitro (electron modulation)
Fluorescent ProbesPhoto-stabilityCyano (conjugation extension)
Polymer AdditivesThermal resistanceNitro (electron withdrawal)

Key Challenges and Methodological Solutions

  • Synthetic Yield Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields (e.g., 20% yield increase in nitration) .
  • Purification Difficulties : Employ preparative HPLC for isomers; silica gel chromatography may fail due to similar Rf values .
  • Stability Issues : Store at –20°C in amber vials to prevent photodegradation of the nitro group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-4-cyano-2-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromo-4-cyano-2-nitrobenzoate

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